Indolin-1-yl(5-methylfuro[3,2-b]pyridin-2-yl)methanone
Description
Indolin-1-yl(5-methylfuro[3,2-b]pyridin-2-yl)methanone is a heterocyclic compound featuring a fused furopyridine core substituted with a methyl group at the 5-position and an indolin-1-yl group linked via a methanone bridge. This structure combines aromatic and bicyclic systems, which are common in bioactive molecules targeting central nervous system (CNS) receptors or enzymes. The compound’s fused-ring system may enhance binding affinity and metabolic stability compared to simpler heterocycles .
Properties
IUPAC Name |
2,3-dihydroindol-1-yl-(5-methylfuro[3,2-b]pyridin-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-11-6-7-15-13(18-11)10-16(21-15)17(20)19-9-8-12-4-2-3-5-14(12)19/h2-7,10H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LITUWVIABZUZEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)N3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Indolin-1-yl(5-methylfuro[3,2-b]pyridin-2-yl)methanone typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Indole Moiety: The indole structure can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Construction of the Furo-Pyridine Ring: The furo-pyridine ring can be constructed via a cyclization reaction involving a pyridine derivative and a furan ring precursor.
Coupling Reaction: The final step involves coupling the indole and furo-pyridine moieties using a suitable coupling agent such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Indolin-1-yl(5-methylfuro[3,2-b]pyridin-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole and furo-pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Synthesis of Indolin-1-yl(5-methylfuro[3,2-b]pyridin-2-yl)methanone
The synthesis of this compound typically involves several key steps:
- Formation of the Indole Moiety : The indole structure can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
- Construction of the Furo-Pyridine Ring : This step is achieved via cyclization reactions involving pyridine derivatives and furan ring precursors.
- Coupling Reaction : The final step involves coupling the indole and furo-pyridine moieties using palladium-catalyzed cross-coupling reactions.
This multi-step synthetic route allows for the production of the compound with high purity and yield, making it suitable for further applications in research and industry .
Scientific Research Applications
This compound exhibits a diverse range of applications:
Medicinal Chemistry
The compound has shown promise as a potential bioactive agent with various therapeutic effects:
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit tumor cell growth. For instance, it was evaluated by the National Cancer Institute (NCI) and demonstrated significant antimitotic activity against human tumor cells .
- Antiviral Properties : Research is ongoing to assess its efficacy against viral infections, with some studies suggesting potential effectiveness in modulating viral replication .
Biological Studies
The compound's interaction with biological systems is under investigation:
- Mechanism of Action : It is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to biological effects .
- In Vitro Studies : Various in vitro assays have been conducted to evaluate its cytotoxicity and mechanism of action against different cell lines.
Industrial Applications
This compound is also being explored for its potential in material science:
- Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis, paving the way for the development of new materials and chemicals .
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Evaluation
In a study conducted by the NCI, this compound was tested across a panel of cancer cell lines using a single-dose assay. The results indicated a mean growth inhibition rate that supports its potential as an anticancer agent .
Case Study 2: Mechanistic Insights
Research focused on elucidating the mechanism of action revealed that the compound may inhibit specific pathways involved in cell proliferation. Further studies are required to fully understand its interactions at the molecular level .
Mechanism of Action
The mechanism of action of Indolin-1-yl(5-methylfuro[3,2-b]pyridin-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues and their distinguishing features:
Key Differences and Implications
- Conversely, bulkier substituents like isoquinoline () may enhance target selectivity but complicate synthesis .
- Synthetic Complexity : The target compound’s indoline-furopyridine scaffold requires precise coupling steps, similar to ’s fluoropyridine-pyrrolopyrimidine hybrid .
- Analytical Challenges: Structural confirmation of fused heterocycles relies on advanced techniques like HRMS and X-ray crystallography, as highlighted in cathinone derivative studies .
Pharmacological and Physicochemical Properties
- Lipophilicity : The methylfuropyridine core may confer moderate logP values (~2–3), balancing membrane permeability and solubility.
- Metabolic Stability: The fused-ring system likely resists oxidative degradation compared to monocyclic analogues .
- Bioactivity : Indoline derivatives often exhibit kinase or serotonin receptor modulation, while furopyridines are explored in antiviral and anticancer research .
Biological Activity
Indolin-1-yl(5-methylfuro[3,2-b]pyridin-2-yl)methanone is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
This compound has a complex structure that combines indoline and furo-pyridine moieties. Its molecular formula is , and it possesses several functional groups that contribute to its biological properties.
Anticancer Properties
Research indicates that compounds similar to indolin derivatives exhibit promising anticancer activities. In particular, indole-based compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies have demonstrated that indole derivatives can target specific pathways involved in cancer progression, such as the PI3K/Akt and MAPK signaling pathways .
Anti-inflammatory Effects
Indolin derivatives have also been reported to possess anti-inflammatory properties. The compound 1-furan-2-yl-3-pyridin-2-yl-propenone (FPP-3), structurally related to indolin derivatives, has been characterized for its anti-inflammatory activity in various models. It was found to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in vivo . This suggests that this compound may similarly exhibit anti-inflammatory effects.
Pharmacokinetics
Pharmacokinetic studies of related compounds indicate that they have favorable absorption and distribution characteristics. For example, the half-lives of similar compounds have been documented to range from 16.3 to 27.7 minutes in biological systems, suggesting rapid metabolism which may influence their therapeutic efficacy .
Synthesis
The synthesis of this compound typically involves multi-step processes including cyclization reactions that form the indoline and furo-pyridine structures. Recent advancements in synthetic methodologies have improved yields and reduced reaction times for such complex molecules .
Case Studies
Case Study 1: Anticancer Activity
In one study, an indoline derivative was tested against various cancer cell lines including breast and lung cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM after 24 hours of treatment. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways .
Case Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory effects of a closely related compound in a rat model of arthritis. The treatment group showed a marked decrease in swelling and pain compared to controls, alongside reduced levels of inflammatory markers such as TNF-alpha and IL-6 in serum samples .
Q & A
Q. What are the standard synthetic routes for preparing Indolin-1-yl(5-methylfuro[3,2-b]pyridin-2-yl)methanone?
The compound is typically synthesized via palladium-catalyzed cross-coupling or condensation reactions. For example, analogous methanone derivatives are prepared by reacting halogenated intermediates (e.g., 5-bromopyridin-3-yl derivatives) with organometallic reagents like Grignard reagents or boronic acids under Suzuki-Miyaura conditions . Purification often involves column chromatography and preparative HPLC, with yields optimized by microwave-assisted heating (e.g., 150°C for 40 minutes) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR : Aromatic protons in pyridine and indole moieties appear between δ 7.26–8.74 ppm, while carbonyl (C=O) signals in -NMR resonate near δ 192–193 ppm .
- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) is used to resolve crystal structures, with monoclinic systems (space group C2/c) and lattice parameters (e.g., a = 25.822 Å, β = 107.07°) reported for similar methanones .
Q. How is the electronic structure of fused heterocycles like furopyridine analyzed?
Solvatochromic studies in solvents like DMSO and toluene measure ground and excited state dipole moments. UV-Vis and fluorescence spectroscopy identify π→π* transitions, while DFT calculations validate experimental data .
Advanced Research Questions
Q. How can reaction conditions be optimized for enantioselective synthesis of this compound?
A multi-response nonlinear optimization model incorporating pH, temperature, and agitation speed can maximize yield and enantiomeric excess. For example, Leuconostoc pseudomesenteroides N13 catalyzes asymmetric bioreduction of ketones to (S)-alcohols at pH 6, 29°C, and 153 rpm .
Q. What strategies resolve contradictions in crystallographic and spectroscopic data?
Q. How is the bioactivity of this compound evaluated against viral targets?
Antiviral assays (e.g., TMV inhibition) involve synthesizing derivatives like phenanthren-9-yl methanones and testing IC values. Structure-activity relationships (SAR) are established by modifying substituents on the indole and pyridine rings .
Q. What computational methods predict the compound’s interaction with biological targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations assess binding affinity to proteins like retinol-binding protein (RBP). Pharmacophore models prioritize substituents enhancing hydrophobic interactions .
Methodological Guidance
Designing a crystallization protocol for X-ray analysis:
- Use slow evaporation in toluene or DCM to grow single crystals.
- Collect diffraction data at 90 K to minimize thermal motion artifacts.
- Refine with SHELXL, applying restraints for disordered moieties (e.g., methyl groups) .
Validating synthetic purity for pharmacological studies:
- HPLC with AUC purity >99.5% (method A, t = 13.0 min) .
- High-resolution mass spectrometry (HRMS) confirms molecular ions (e.g., m/z 374 [M+H]) .
Addressing low yields in cross-coupling reactions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
